Acetomycin

Description

This compound has been reported in Streptomyces ramulosus with data available.

isolated from Streptomyces ranulosus; structure given in first source

Structure

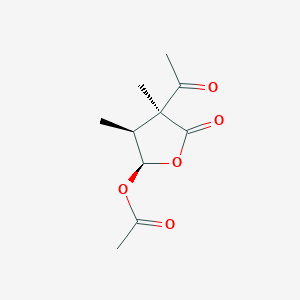

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZTORLGBISLR-RHFNHBFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-18-9 | |

| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Acetomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a bioactive secondary metabolite, was first isolated from the soil bacterium Streptomyces ramulosus. This guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of this compound. It details the methodologies for its isolation, purification, and characterization, and presents available quantitative data. Furthermore, this document outlines the key structural features of this compound and explores its known biological effects, offering insights for further research and potential therapeutic applications.

Discovery and Origin

This compound was first discovered and characterized in 1958 by Ettlinger and his colleagues. It is a natural product produced by the Gram-positive bacterium Streptomyces ramulosus, a species that has been isolated from soil.[1][2] Streptomyces ramulosus is known to produce a variety of other secondary metabolites, including beta-oxotryptamine, oxyplicacetin, and pepsinostreptin.[2] The initial characterization of this compound identified it as a lipophilic antibiotic.[1]

Producing Organism: Streptomyces ramulosus

Streptomyces ramulosus belongs to the genus Streptomyces, which is a rich source of a wide array of antibiotics and other bioactive compounds. These filamentous bacteria are found predominantly in soil and play a crucial role in microbial ecosystems. The type strain of Streptomyces ramulosus has been deposited in various culture collections, including ATCC 19802.

Chemical Properties and Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques and X-ray crystallography.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | |

| Molecular Weight | 214.22 g/mol | [3] |

| Appearance | Crystalline solid | |

| Nature | Neutral compound | [1] |

Structural Features

This compound is characterized as a saturated ketone-acetoxy-lactone containing three C-methyl groups. The absolute configuration of this compound was determined by X-ray diffraction analysis to be (3S, 4R, 5R). The five-membered lactone ring adopts an envelope conformation.[3]

IUPAC Name: [(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate

SMILES: C[C@@H]1--INVALID-LINK--OC(=O)C

Spectroscopic Data

The structural elucidation of this compound relied on the following key spectroscopic data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₄O₅.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the ester and ketone carbonyls, and the lactone ring.

Experimental Protocols

Fermentation of Streptomyces ramulosus

A detailed protocol for the optimal production of this compound is not extensively published. However, a general procedure for the cultivation of Streptomyces species for secondary metabolite production can be adapted.

-

Inoculum Preparation: A seed culture of Streptomyces ramulosus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with spores or a mycelial suspension from a slant culture. The culture is incubated at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence the yield of this compound. A typical medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

-

Incubation: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-10 days. The production of this compound is monitored periodically.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of lipophilic metabolites from Streptomyces fermentation broth.

-

Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. This compound, being lipophilic, can be extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques for purification.

-

Column Chromatography: Silica gel column chromatography is a common first step, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification to obtain highly pure this compound.

-

Structure Elucidation Workflow

Biosynthesis

The biosynthetic pathway of this compound in Streptomyces ramulosus has not been fully elucidated. However, based on its chemical structure, it is likely synthesized via a polyketide synthase (PKS) pathway. Polyketides are a large class of natural products assembled from simple acyl-CoA precursors. The presence of a lactone ring and multiple methyl branches are characteristic features of polyketide-derived metabolites. The identification and characterization of the this compound biosynthetic gene cluster would be necessary to fully understand its formation.

Biological Activity and Mechanism of Action

This compound has demonstrated biological activity in vitro against various cancer cell lines.

In Vitro Anticancer Activity

| Cell Line | IC₅₀ (µg/mL) |

| HCT-8 (Human colon adenocarcinoma) | 1.5 |

| L1210 (Murine leukemia) | 2.2 |

Data from a 1987 study on the biological effects of this compound.

The same study also reported a 33% overall response rate in a human tumor stem cell assay against 49 primary tumors. However, this compound was found to be inactive in in vivo tumor models, which the authors suggested could be due to metabolic inactivation.[4]

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully understood. Its activity against cancer cells suggests that it may interfere with essential cellular processes such as cell division or signal transduction pathways. Further research is required to identify its specific cellular target(s) and elucidate the signaling pathways it modulates.

A proposed logical workflow for investigating the mechanism of action is presented below.

Conclusion and Future Perspectives

This compound is a natural product with a unique chemical structure and demonstrated in vitro anticancer activity. While its discovery dates back several decades, there remain significant gaps in our understanding of its biosynthesis and mechanism of action. Future research should focus on identifying the this compound biosynthetic gene cluster in Streptomyces ramulosus, which could enable the production of novel analogs through genetic engineering. Furthermore, detailed studies are needed to uncover its molecular target(s) and the signaling pathways it affects, which will be crucial for evaluating its potential as a therapeutic agent. The discrepancy between its in vitro and in vivo activity also warrants further investigation into its metabolic fate and the development of strategies to improve its stability and bioavailability.

References

- 1. EzBioCloud | Streptomyces ramulosus [ezbiocloudpro.app]

- 2. Streptomyces ramulosus - Wikipedia [en.wikipedia.org]

- 3. The structure and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological effects of this compound. I. Activity against tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acetomycin-Producing Organism: Streptomyces ramulosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a bioactive secondary metabolite, is produced by the soil-dwelling bacterium Streptomyces ramulosus.[1][2] This technical guide provides a comprehensive overview of S. ramulosus, consolidating available information on its characteristics, the production of this compound, and the broader context of antibiotic biosynthesis and regulation within the Streptomyces genus. While specific quantitative production data and the complete biosynthetic pathway for this compound are not extensively detailed in publicly available literature, this guide synthesizes established methodologies for the cultivation of Streptomyces, and the extraction and purification of secondary metabolites, offering a foundational framework for research and development endeavors focused on this compound.

The Producing Organism: Streptomyces ramulosus

Streptomyces ramulosus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics.

Taxonomy and Characteristics

S. ramulosus is a Gram-positive bacterium that exhibits the characteristic filamentous and spore-forming morphology of the Streptomyces genus. It has been isolated from soil environments, which are the natural habitat for most Streptomyces species.[1] In addition to this compound, Streptomyces ramulosus is known to produce other secondary metabolites, including beta-oxotryptamine, oxyplicacetin, and pepsinostreptin.[1]

Isolation and Cultivation

The isolation of Streptomyces ramulosus from environmental samples and its subsequent cultivation are critical first steps for the production and study of this compound.

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol outlines a general method for the selective isolation of Streptomyces species from soil samples.

-

Sample Preparation:

-

Collect soil samples from a desired location.

-

Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Prepare a 1:10 dilution of the dried soil in sterile distilled water.

-

Heat the soil suspension at 50-60°C for 10-15 minutes to further select for spore-forming bacteria like Streptomyces.

-

-

Serial Dilution and Plating:

-

Perform a serial dilution of the heat-treated soil suspension in sterile water (e.g., 10⁻², 10⁻³, 10⁻⁴).

-

Plate 100 µL of each dilution onto a selective medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal agents (e.g., nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria.

-

-

Incubation and Identification:

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often pigmented, with branching filaments).

-

Isolate individual colonies and purify them by re-streaking onto fresh selective media.

-

This compound Production

The production of this compound by Streptomyces ramulosus is achieved through fermentation. Optimizing fermentation parameters is crucial for maximizing the yield of the target compound. While specific quantitative data for this compound production is scarce in the literature, general principles for optimizing antibiotic production in Streptomyces can be applied.

Fermentation Parameters

Key parameters that influence secondary metabolite production in Streptomyces include the composition of the culture medium, pH, temperature, aeration, and incubation time.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces

| Parameter | Typical Range/Condition | Rationale |

| Carbon Source | Glucose, Starch, Glycerol | Provides energy and carbon skeletons for primary and secondary metabolism. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Provides essential building blocks for amino acids and other nitrogen-containing compounds. |

| pH | 6.5 - 7.5 | Optimal pH for growth and enzyme activity. |

| Temperature | 28 - 30°C | Optimal temperature for the growth of most Streptomyces species. |

| Aeration | Shaking (200-250 rpm) or sparging | Streptomyces are aerobic; adequate oxygen is critical for growth and secondary metabolism. |

| Incubation Time | 7 - 14 days | Secondary metabolite production typically occurs in the stationary phase of growth. |

Experimental Protocol: Shake Flask Fermentation of Streptomyces ramulosus

This protocol provides a general method for the submerged fermentation of S. ramulosus for this compound production.

-

Inoculum Preparation:

-

Inoculate a loopful of S. ramulosus spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a production medium (e.g., a medium containing starch, yeast extract, and peptone) with the seed culture (typically 5-10% v/v).

-

Incubate the production flasks at 28°C with vigorous shaking (200-250 rpm) for 7-14 days.

-

-

Monitoring:

-

Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (using a suitable analytical method like HPLC).

-

Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified.

Experimental Protocol: General Extraction and Purification of a Streptomyces Metabolite

This protocol outlines a general workflow for the extraction and purification of a secondary metabolite like this compound.

-

Separation of Biomass and Supernatant:

-

Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant.

-

-

Solvent Extraction:

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of this compound.

-

Separate the organic and aqueous layers.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Extract the mycelial biomass with a polar solvent like methanol or acetone to recover any intracellular product.

-

-

Concentration:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to chromatographic separation techniques.

-

Silica Gel Column Chromatography: A common first step for fractionation based on polarity. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Used for final purification. A reversed-phase C18 column is often employed with a mobile phase gradient of water and acetonitrile or methanol.

-

Biosynthesis and Regulation of this compound

The biosynthesis of antibiotics in Streptomyces is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as a biosynthetic gene cluster (BGC). The regulation of these BGCs is tightly controlled by a network of signaling pathways.

This compound Biosynthesis Pathway (Hypothetical)

The specific biosynthetic pathway for this compound in Streptomyces ramulosus has not been fully elucidated in the available literature. However, like many other antibiotics produced by Streptomyces, its biosynthesis is likely to involve a series of enzymatic modifications of primary metabolic precursors. A hypothetical workflow to identify the biosynthetic gene cluster is presented below.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Regulation of Antibiotic Biosynthesis in Streptomyces

The production of antibiotics in Streptomyces is regulated by a complex network of signaling molecules and regulatory proteins. This ensures that antibiotic production is initiated at the appropriate time, typically during the stationary phase of growth when nutrient limitation may occur.

Key Regulatory Elements:

-

Two-Component Systems: These systems consist of a sensor kinase that detects environmental signals and a response regulator that modulates gene expression.

-

Pleiotropic Regulators: These are global regulators that control the expression of multiple genes, including those involved in secondary metabolism and morphological differentiation.

-

Pathway-Specific Regulators: These regulators are typically encoded within the antibiotic biosynthetic gene cluster and control the expression of the genes within that specific cluster.

-

Small Molecule Signaling: Molecules such as gamma-butyrolactones can act as quorum-sensing signals to coordinate antibiotic production within a population.

Caption: General regulatory pathway for antibiotic production in Streptomyces.

Future Perspectives

While Streptomyces ramulosus has been identified as the producer of this compound, further research is required to fully elucidate the potential of this compound. Key areas for future investigation include:

-

Optimization of Fermentation: A systematic optimization of fermentation parameters could significantly enhance the yield of this compound, making its production more economically viable.

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the this compound biosynthetic gene cluster would enable the use of synthetic biology and metabolic engineering approaches to further improve production and potentially generate novel analogs of this compound.

-

Investigation of Regulatory Mechanisms: A deeper understanding of the specific regulatory networks controlling this compound biosynthesis could lead to the development of strategies to overproduce the compound by manipulating these pathways.

-

Bioactivity Profiling: Comprehensive screening of this compound against a wide range of microbial pathogens and cancer cell lines could uncover new therapeutic applications.

This technical guide serves as a starting point for researchers and drug development professionals interested in this compound. By building upon the foundational knowledge of Streptomyces biology and applying modern research techniques, the full therapeutic potential of this compound can be explored.

References

Acetomycin Production by Streptomyces ramulosus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin is a bioactive secondary metabolite produced by the soil bacterium Streptomyces ramulosus.[1] This document provides a technical guide summarizing the available knowledge on the production of this compound, intended for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. While Streptomyces is a well-known genus for its prolific production of antibiotics, specific and detailed information regarding this compound is limited in publicly accessible literature. This guide compiles the existing data and provides generalized protocols and conceptual frameworks based on the broader understanding of Streptomyces biology.

Data Presentation: this compound and Producing Species

Quantitative data on this compound production yields by Streptomyces ramulosus are not extensively reported in the available scientific literature. However, the fundamental properties of the compound and its producing organism are summarized below.

| Parameter | Description | Reference |

| Producing Organism | Streptomyces ramulosus | [1] |

| Compound Name | This compound | [1] |

| Alternative Name | 3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)furanone | |

| Chemical Formula | C₁₀H₁₄O₅ | [2] |

| Biological Activity | Antibiotic | [1] |

Experimental Protocols

Cultivation of Streptomyces ramulosus

This protocol describes a general method for the cultivation of Streptomyces species for the production of secondary metabolites.

a. Inoculum Preparation:

-

Prepare a suitable agar medium for Streptomyces, such as ISP2 (International Streptomyces Project Medium 2) or Starch Casein Agar (SCA).

-

Inoculate the agar plate with spores or a mycelial fragment of Streptomyces ramulosus.

-

Incubate at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

-

Prepare a spore suspension by scraping the surface of the mature culture with a sterile loop and suspending the spores in sterile water or a suitable buffer.

b. Seed Culture:

-

Prepare a seed culture medium, which is typically a rich broth like Tryptic Soy Broth (TSB) or a specific seed medium formulation for Streptomyces.

-

Inoculate the seed medium with the spore suspension to a final concentration of approximately 10⁶-10⁷ spores/mL.

-

Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

c. Production Culture (Fermentation):

-

Prepare the production medium. The composition of this medium is critical for secondary metabolite production and often requires optimization. It typically contains a specific carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration for a period of 7-14 days. The optimal fermentation time needs to be determined experimentally.

Extraction and Purification of this compound

This is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a Streptomyces fermentation broth.

a. Separation of Biomass and Supernatant:

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

b. Extraction of this compound:

-

Since this compound is described as a lipophilic antibiotic, it is likely to be found in both the mycelium and the supernatant.

-

Supernatant Extraction: Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.

-

Mycelial Extraction: Extract the mycelial biomass with a polar organic solvent like acetone or methanol to disrupt the cells and solubilize the intracellular metabolites. The resulting extract can then be partitioned with a water-immiscible solvent.

c. Purification:

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using chromatographic techniques such as:

-

Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, using a suitable column (e.g., C18) and mobile phase.

-

Visualizations

Biosynthetic Pathway and Regulation

The specific biosynthetic pathway for this compound in Streptomyces ramulosus has not been elucidated in the available literature. Similarly, the genetic regulation of its production is unknown. However, the general principles of antibiotic biosynthesis and its regulation in Streptomyces are well-established.

General Regulatory Network for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is a complex process controlled by a hierarchical network of regulatory genes. This network integrates signals related to nutrient availability, growth phase, and cell density to activate the expression of biosynthetic gene clusters.

Caption: Conceptual diagram of the general regulatory cascade controlling antibiotic production in Streptomyces.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the laboratory-scale production, extraction, and analysis of a secondary metabolite from a Streptomyces species.

References

An In-depth Technical Guide to the Isolation of Acetomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a neutral, lipophilic antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces ramulosus. First isolated in the late 1950s, this compound exhibits notable biological activity. This technical guide provides a comprehensive overview of the core methodologies for the isolation and purification of this compound from Streptomyces ramulosus fermentation broths. Detailed experimental protocols for fermentation, extraction, and chromatographic purification are presented, based on the foundational research in the field. Quantitative data and physicochemical properties are summarized to facilitate reproducibility and further investigation. Additionally, this document includes visualizations of the experimental workflow to provide a clear and concise understanding of the entire process.

Introduction

The genus Streptomyces is a rich source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[1] this compound, produced by Streptomyces ramulosus, is a notable example. It is chemically characterized as a saturated ketone-acetoxy-lactone with three C-methyl groups and has a molecular formula of C₁₀H₁₄O₅.[2] The isolation and characterization of this compound laid the groundwork for subsequent studies into its biosynthesis and biological functions. This guide aims to consolidate the seminal and contemporary methods for its isolation, providing a practical resource for researchers in natural product chemistry and drug discovery.

Fermentation for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces ramulosus. The composition of the culture medium is a critical factor influencing the yield of the desired metabolite.

Culture Medium Composition

A variety of media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. A common and effective medium for Streptomyces ramulosus to produce this compound includes a combination of complex nitrogen and carbon sources.

Table 1: Composition of Production Medium for Streptomyces ramulosus

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soybean Meal | 25 |

| Soluble Starch | 10 |

| Beef Extract | 1 |

| Yeast Extract | 4 |

| Sodium Chloride (NaCl) | 2 |

| Dipotassium Phosphate (K₂HPO₄) | 0.25 |

| Calcium Carbonate (CaCO₃) | 2 |

| pH | 7.2 |

This composition is based on a general medium for Streptomyces rimosus, a closely related species, and may be optimized for this compound production.[3]

Fermentation Protocol

-

Seed Culture Preparation: A loopful of Streptomyces ramulosus from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Bennet liquid medium). The flask is incubated on a rotary shaker at 150 rpm and 28°C for approximately 30-48 hours to obtain a dense seed culture.[3]

-

Production Culture: A 2 mL aliquot of the seed culture is used to inoculate a 500 mL Erlenmeyer flask containing 50 mL of the production medium (as detailed in Table 1).

-

Incubation: The production flasks are incubated at 28°C on a rotary shaker at 150 rpm for a period of 5 to 7 days.[3] The optimal fermentation time should be determined by monitoring the antimicrobial activity of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction

This compound is an extracellular, lipophilic compound, which dictates the choice of extraction solvent.

Table 2: Solvent Extraction Parameters

| Parameter | Value |

| Extraction Solvent | Ethyl Acetate |

| Solvent to Broth Ratio | 1:1 (v/v) |

| Extraction Method | Liquid-liquid extraction |

| Number of Extractions | 3 |

Extraction Protocol

-

Harvesting: After the fermentation period, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation at approximately 5,000 rpm for 10-15 minutes.

-

Solvent Extraction: The cell-free supernatant is transferred to a separating funnel. An equal volume of ethyl acetate is added, and the funnel is shaken vigorously for 15-20 minutes.

-

Phase Separation: The mixture is allowed to stand until the organic and aqueous phases clearly separate. The upper ethyl acetate layer, containing the this compound, is collected.

-

Repeated Extraction: The aqueous layer is subjected to two further extractions with ethyl acetate to maximize the recovery of the compound.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to yield a crude, oily residue.

Chromatographic Purification

The crude extract is further purified using column chromatography.

Table 3: Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Column Dimensions | Dependent on the amount of crude extract |

| Elution Solvents | A gradient of hexane and ethyl acetate |

Column Chromatography Protocol

-

Column Packing: A slurry of silica gel in hexane is prepared and poured into a glass column to create a packed bed.

-

Sample Loading: The crude this compound residue is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Concentration: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Visualization of the Isolation Workflow

The overall process for the isolation of this compound can be visualized as a sequential workflow.

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Characterization

Purified this compound is a neutral, lipophilic substance. Its identity and purity are confirmed through various analytical techniques.

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water |

| Melting Point | 169-170.5 °C |

Note: The melting point provided is for a similar class of compounds and should be experimentally verified for this compound.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for a ketone, an ester (lactone), and C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of this compound, including the connectivity of the carbon skeleton and the stereochemistry of the methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, further confirming its molecular formula.

Conclusion

This technical guide has outlined the fundamental procedures for the isolation of this compound from Streptomyces ramulosus. The described methods, from fermentation to chromatographic purification, provide a solid foundation for researchers to obtain this bioactive compound for further study. The provided tables and workflow diagram offer a clear and structured approach to this multi-step process. Future work may focus on the optimization of fermentation conditions and the development of more efficient purification protocols to improve the overall yield and purity of this compound.

References

- 1. Kovàts, E. (1958) Characterization of organic compounds by gas chromatography. Part 1. Retention indices of aliphatic halides, alcohols, aldehydes and ketones. Helvetica Chimica Acta, 41, 1915-1932. - References - Scientific Research Publishing [scirp.org]

- 2. scilit.com [scilit.com]

- 3. Wiley-VCH - Helvetica Chimica Acta [wiley-vch.de]

An In-depth Technical Guide to Acetaminophen

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of Acetaminophen (paracetamol), a widely used analgesic and antipyretic agent. It delves into its chemical structure, physicochemical properties, synthesis, and complex mechanisms of action, including both its therapeutic effects and toxicity. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. While the initial query specified "Acetomycin," the vast body of scientific literature points to "Acetaminophen" as the likely intended subject of this in-depth analysis.

Chemical Structure and Identification

Acetaminophen, chemically named N-(4-hydroxyphenyl)acetamide, is a p-aminophenol derivative. Its structure consists of a benzene ring core, substituted by a hydroxyl group and the nitrogen atom of an acetamide group at the para (1,4) positions.

Table 1: Chemical Identification of Acetaminophen

| Identifier | Value |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide |

| CAS Number | 103-90-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.165 g/mol [1][2] |

| SMILES String | CC(=O)NC1=CC=C(C=C1)O |

| InChI Key | RZVAJINKPMORJF-UHFFFAOYSA-N |

Physicochemical Properties

Acetaminophen is a white, odorless crystalline solid with a slightly bitter taste.[3] Its properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical and Pharmacokinetic Properties of Acetaminophen

| Property | Value | References |

| Melting Point | 169-172 °C | [1][2][3][4][5] |

| Boiling Point | >500 °C | [1][4][5] |

| Density | 1.293 g/cm³ (at 21 °C) | [1][2][4] |

| pKa | ~9.5 (phenolic hydroxyl group) | |

| Water Solubility | ~14 mg/mL (at 20 °C) | |

| Solubility in Ethanol | ~143 mg/mL (1:7 ratio) | |

| Solubility in DMSO | ~20 mg/mL | [6] |

| LogP (Octanol/Water) | 0.46 | |

| Bioavailability | 63–89% (dose-dependent) | [2] |

| Protein Binding | 10–25% (in overdose) | [2] |

| Metabolism | Primarily hepatic (glucuronidation, sulfation) | [2] |

| Elimination Half-life | 1.9–2.5 hours | [2] |

| Excretion | Primarily renal | [2] |

Table 3: Solubility of Acetaminophen in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 1:70 | Room Temperature |

| Boiling Water | 1:20 | 100 |

| Ethanol | 1:7 | Room Temperature |

| Acetone | 1:13 | Room Temperature |

| Chloroform | 1:50 | Room Temperature |

| Methanol | 1:10 | Room Temperature |

| Propylene Glycol | 1:9 | Room Temperature |

| Diethyl Ether | Insoluble | Room Temperature |

Data compiled from multiple sources.[7][8][]

Experimental Protocols

Synthesis of Acetaminophen from p-Aminophenol

This protocol describes the common laboratory synthesis of acetaminophen via the acetylation of p-aminophenol using acetic anhydride.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Deionized water

-

125 mL Erlenmeyer flask

-

Hot plate

-

Stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Reaction Setup: Weigh approximately 3.0 g of p-aminophenol and place it into a 125 mL Erlenmeyer flask. Add 10.0 mL of deionized water and a stir bar.[10]

-

Addition of Reagent: While stirring, add 4.0 mL of acetic anhydride to the flask.[10]

-

Heating: Heat the mixture in a water bath set to approximately 85 °C for about 10-15 minutes to ensure the reaction goes to completion.[10]

-

Crystallization of Crude Product: Remove the flask from the heat and allow it to cool to room temperature. Once cool, place the flask in an ice-water bath for 15-20 minutes to induce crystallization of the crude acetaminophen. If crystallization does not start, gently scratch the inside of the flask with a glass rod.[10][11]

-

Isolation of Crude Product: Collect the crude crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove impurities.[10][11]

Purification by Recrystallization

This protocol outlines the purification of the crude acetaminophen synthesized above.

Materials:

-

Crude acetaminophen

-

Deionized water

-

Beaker

-

Hot plate

-

Glass rod

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Transfer the crude acetaminophen to a beaker. Add deionized water at a ratio of approximately 10 mL for every 1 gram of crude product.[10]

-

Heating: Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid has dissolved.[10]

-

Cooling and Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature, undisturbed. This slow cooling promotes the formation of purer crystals.[10]

-

Complete Crystallization: Once at room temperature, place the beaker in an ice-water bath for 5-10 minutes to maximize the yield of purified crystals.[10]

-

Isolation of Pure Product: Collect the purified acetaminophen crystals by suction filtration. Wash the crystals with a small amount of cold deionized water.[10]

-

Drying: Keep the crystals under suction for several minutes to air dry. The final product can be further dried in a desiccator or a low-temperature oven.

Mechanism of Action and Signaling Pathways

The mechanism of action for acetaminophen is multifaceted and not fully elucidated. It is understood to have central and peripheral effects.

Central Analgesic and Antipyretic Effects

Acetaminophen's primary therapeutic effects are believed to be centrally mediated.

-

COX Inhibition: Acetaminophen is a weak inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes in peripheral tissues, which accounts for its lack of significant anti-inflammatory effects.[12] However, it is proposed to be a more potent inhibitor of a COX variant, sometimes referred to as COX-3, which is expressed in the brain and spinal cord.[13][14] Inhibition of central COX enzymes reduces the production of prostaglandins, which are key mediators of pain and fever.[15]

-

Metabolite AM404 and Endocannabinoid/TRPV1/Serotonergic Pathways: A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, AM404 (N-arachidonoylphenolamine).[16][17] In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[17][18] AM404 acts on several neuronal signaling systems:

-

It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel in the brain.[18][19]

-

It indirectly activates cannabinoid CB1 receptors by inhibiting the cellular uptake of the endogenous cannabinoid, anandamide.[20]

-

It modulates the descending serotonergic pathways, which play a crucial role in pain inhibition.[13][20]

-

Caption: Central analgesic mechanism of Acetaminophen.

Hepatotoxicity Pathway

At therapeutic doses, acetaminophen is safely metabolized in the liver primarily through glucuronidation and sulfation. However, in an overdose scenario, these pathways become saturated, leading to increased metabolism by the cytochrome P450 system.

-

NAPQI Formation: Cytochrome P450 enzymes (mainly CYP2E1) oxidize a small fraction of acetaminophen to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2]

-

Glutathione Depletion: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] During an overdose, hepatic GSH stores are rapidly depleted.

-

Mitochondrial Injury and Oxidative Stress: Unconjugated NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins.[21] This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and significant oxidative stress.[21][22]

-

JNK Activation: The mitochondrial oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[23][24][25] Activated JNK translocates to the mitochondria, amplifying the oxidative stress and leading to the opening of the mitochondrial permeability transition pore (mPTP).[26][27]

-

Necrosis: The cascade of mitochondrial dysfunction, ATP depletion, and increased membrane permeability culminates in hepatocyte necrosis and acute liver injury.[27]

Caption: Acetaminophen-induced hepatotoxicity pathway.

Conclusion

Acetaminophen remains a cornerstone of pain and fever management due to its efficacy and safety at therapeutic doses. Its complex, centrally-mediated mechanism of action, involving both COX inhibition and modulation of the endocannabinoid and serotonergic systems, distinguishes it from traditional NSAIDs. However, the risk of severe hepatotoxicity in cases of overdose, driven by the formation of the toxic metabolite NAPQI and subsequent oxidative stress, necessitates careful adherence to dosage guidelines. Continued research into the nuanced signaling pathways affected by acetaminophen and its metabolites will be crucial for optimizing its therapeutic use and developing strategies to mitigate its potential for harm.

References

- 1. Future Engineers :: Name That Molecule Challenge :: Gallery :: Acetaminophen [futureengineers.org]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. Acetaminophen | 103-90-2 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ICSC 1330 - PARACETAMOL [inchem.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Acetaminophen? [synapse.patsnap.com]

- 14. academic.oup.com [academic.oup.com]

- 15. goodrx.com [goodrx.com]

- 16. AM404 - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 18. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. painphysicianjournal.com [painphysicianjournal.com]

- 21. Oxidative stress during acetaminophen hepatotoxicity: Sources, pathophysiological role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scite.ai [scite.ai]

- 24. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]

- 26. PATHOPHYSIOLOGICAL SIGNIFICANCE OF C-JUN N-TERMINAL KINASE IN ACETAMINOPHEN HEPATOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Acetomycin Biosynthesis Pathway: A Technical Guide

Disclaimer: The complete, experimentally validated biosynthetic pathway for acetomycin has not been extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical pathway based on the known chemical structure of this compound and established principles of polyketide biosynthesis in Streptomyces. The quantitative data and specific experimental protocols are provided as illustrative examples of the methodologies typically employed in the field of natural product biosynthesis research.

Introduction

This compound is a bioactive secondary metabolite produced by the soil bacterium Streptomyces ramulosus.[1][2] Structurally, it is characterized as a saturated ketone-acetoxy-lactone with a molecular formula of C10H14O5.[1] While its full biosynthetic pathway remains to be elucidated, its polyketide-like structure strongly suggests its origin from a Type I polyketide synthase (PKS) pathway, a common route for the biosynthesis of a wide array of natural products in Streptomyces. This guide will explore a putative biosynthetic pathway for this compound, detail common experimental protocols for pathway elucidation, and present hypothetical quantitative data for illustrative purposes.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I PKS system, followed by post-PKS modifications.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a modular Type I PKS. Based on its structure, the putative starter and extender units are as follows:

-

Starter Unit: Propionyl-CoA

-

Extender Units: Two molecules of methylmalonyl-CoA and one molecule of malonyl-CoA.

The PKS machinery would catalyze the sequential condensation of these units to form a linear polyketide chain. The presence of methyl branches in the this compound structure suggests the incorporation of methylmalonyl-CoA, while the ketone and hydroxyl functionalities are likely the result of reductive modifications by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules.

Post-PKS Modifications

Following the synthesis of the polyketide chain and its release from the PKS, several post-PKS modifications are necessary to yield the final this compound structure. These likely include:

-

Cyclization: An intramolecular cyclization reaction to form the lactone ring.

-

Hydroxylation: Introduction of a hydroxyl group, which is subsequently acetylated.

-

Acetylation: Acetylation of the hydroxyl group to form the acetoxy moiety, likely utilizing acetyl-CoA as the acetyl donor.

A diagram of the proposed hypothetical biosynthetic pathway is presented below.

Quantitative Data on this compound Biosynthesis

As the biosynthesis of this compound is not well-documented, no quantitative data from experimental studies is available. The following table presents a hypothetical dataset to illustrate the type of quantitative information that would be valuable for understanding and optimizing this compound production.

| Parameter | Value | Units | Experimental Condition |

| Precursor Consumption | |||

| Propionyl-CoA | 2.5 ± 0.3 | mM/h | Mid-log phase |

| Methylmalonyl-CoA | 5.1 ± 0.5 | mM/h | Mid-log phase |

| Malonyl-CoA | 2.8 ± 0.4 | mM/h | Mid-log phase |

| Enzyme Kinetics (Hypothetical PKS Acyltransferase) | |||

| Vmax | 150 ± 15 | µmol/mg/min | Purified enzyme |

| Km (for Methylmalonyl-CoA) | 50 ± 5 | µM | Purified enzyme |

| Product Titer | |||

| This compound Yield | 85 ± 10 | mg/L | 7-day fermentation |

| This compound Production Rate | 0.5 ± 0.05 | mg/L/h | Stationary phase |

Note: The data in this table is purely illustrative and not derived from experimental measurements of this compound biosynthesis.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

A common workflow for identifying the BGC responsible for the production of a secondary metabolite in Streptomyces is outlined below.

Protocol for Targeted Gene Knockout using CRISPR-Cas9:

-

Design of guide RNA (gRNA): Design two gRNAs targeting the 5' and 3' flanking regions of the putative this compound BGC.

-

Construction of the CRISPR-Cas9 plasmid: Clone the designed gRNAs into a Streptomyces expression vector containing the Cas9 nuclease gene and a selectable marker.

-

Transformation of Streptomyces ramulosus: Introduce the CRISPR-Cas9 plasmid into S. ramulosus protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection of transformants: Select for transformants on appropriate antibiotic-containing media.

-

Induction of Cas9 expression: Induce the expression of the Cas9 nuclease to generate double-strand breaks at the target sites.

-

Screening for deletions: Screen for colonies with the desired BGC deletion by PCR using primers flanking the targeted region.

-

Confirmation of deletion: Confirm the deletion by Sanger sequencing of the PCR product.

-

Curing of the CRISPR plasmid: Remove the CRISPR-Cas9 plasmid from the confirmed mutant strain by subculturing in the absence of selection pressure.

In Vitro Characterization of Biosynthetic Enzymes

Protocol for Heterologous Expression and Purification of a PKS Domain:

-

Gene amplification: Amplify the coding sequence of a specific PKS domain (e.g., a ketosynthase or acyltransferase domain) from S. ramulosus genomic DNA using PCR.

-

Cloning into an expression vector: Clone the amplified DNA fragment into a suitable E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation and expression: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell lysis and protein purification: Harvest the cells, lyse them by sonication, and purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme assays: Perform in vitro assays with the purified enzyme and putative substrates to determine its activity and substrate specificity. For an acyltransferase domain, this would involve incubating the enzyme with radiolabeled acyl-CoA substrates and an acyl carrier protein (ACP) and detecting the transfer of the acyl group to the ACP.

Conclusion

While the precise biosynthetic pathway of this compound remains to be fully elucidated, its chemical structure provides strong evidence for its origin from a Type I polyketide synthase pathway in Streptomyces ramulosus. The hypothetical pathway presented in this guide serves as a framework for future research aimed at unraveling the genetic and enzymatic basis of this compound biosynthesis. The application of modern genomic and biochemical techniques, as outlined in the experimental protocols, will be instrumental in validating this proposed pathway and could pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. Further investigation into this unique natural product is warranted to fully understand its biological activity and potential applications in drug development.

References

Unraveling the Genetic Blueprint of Actinomycin Biosynthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the genetic underpinnings of the biosynthesis of the potent antitumor agent actinomycin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the gene clusters and enzymatic pathways responsible for the production of this complex natural product, offering a valuable resource for efforts in bioengineering and novel drug discovery.

Actinomycin is a member of the chromopeptide lactone antibiotic family, renowned for its therapeutic efficacy in treating various cancers, including Wilms' tumor and rhabdomyosarcoma.[1][2] The intricate molecular structure of actinomycin, characterized by a phenoxazinone chromophore linked to two pentapeptide lactone rings, is assembled through a sophisticated biosynthetic machinery encoded by a dedicated gene cluster in its producing organisms, primarily bacteria of the genus Streptomyces.[3][4][5]

The Actinomycin Biosynthetic Gene Cluster: A Genetic Marvel

The genetic instructions for actinomycin synthesis are co-localized in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC).[3][6] In the well-studied producer Streptomyces chrysomallus, this cluster spans approximately 50 kilobases and harbors 28 genes with direct roles in the biosynthesis of actinomycin D.[4][6] A remarkable feature of this BGC is the presence of two large inverted repeats, suggesting a complex evolutionary history involving gene duplication.[3][6] Similar gene clusters have been identified and characterized in other actinomycin-producing strains such as Streptomyces antibioticus and Streptomyces costaricanus.[1][7]

The core of the actinomycin BGC is composed of genes encoding non-ribosomal peptide synthetases (NRPSs), large multienzyme complexes that assemble the pentapeptide side chains in a stepwise fashion.[1][6] In S. chrysomallus, the NRPS system is encoded by the acmA, acmB, and acmC genes.

Key Genes and Their Functions in Actinomycin Biosynthesis

The biosynthesis of actinomycin can be conceptually divided into two main pathways: the formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and the NRPS-mediated assembly of the pentapeptide lactone chains.[1][6]

Biosynthesis of the 4-MHA Chromophore Precursor

The 4-MHA moiety is derived from the amino acid L-tryptophan through a modified kynurenine pathway.[2][6] A set of dedicated genes within the actinomycin BGC directs this conversion, ensuring a sufficient supply of this crucial building block.

| Gene (in S. costaricanus) | Proposed Function |

| acnH | Tryptophan-2,3-dioxygenase |

| acnG | Arylformamidase (Kynurenine formamidase) |

| acnL | Kynureninase |

| acnM | 3-hydroxykynurenine methyltransferase |

Table 1: Key genes involved in the biosynthesis of the 4-MHA precursor in Streptomyces costaricanus.[1]

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The assembly of the two pentapeptide chains is orchestrated by a multi-modular NRPS system. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The genes acnD, acnE, acnN1, acnN2, and acnN3 in S. costaricanus are responsible for the peptide chain assembly.[1]

Visualizing the Biosynthetic Pathway

To illustrate the intricate process of actinomycin biosynthesis, the following diagrams depict the key steps and the genetic organization.

Caption: Biosynthetic pathway of Actinomycin D.

Experimental Protocols: A Glimpse into the Methodology

The elucidation of the actinomycin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. A key experimental procedure is gene inactivation, which is used to confirm the function of specific genes within the cluster.

Gene Inactivation Protocol (Example):

-

Construction of the Gene Disruption Plasmid: A target gene (e.g., acnF in S. costaricanus) is replaced with an antibiotic resistance cassette (e.g., apramycin resistance gene) within a shuttle vector. This is typically achieved through PCR amplification of flanking regions of the target gene and subsequent ligation into the vector.

-

Transformation into E. coli: The constructed plasmid is first transformed into a methylation-deficient E. coli strain (e.g., ET12567) to prepare unmethylated plasmid DNA.

-

Conjugation into Streptomyces: The plasmid is then transferred from the E. coli donor to the actinomycin-producing Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette, are screened for by identifying colonies that are resistant to the selection marker but sensitive to an antibiotic marker present on the vector backbone.

-

Verification of Gene Deletion: The successful deletion of the target gene is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is then cultivated under conditions permissive for actinomycin production. The fermentation broth is extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the abolition of actinomycin production.[1]

Future Directions and Implications

A thorough understanding of the genes involved in actinomycin biosynthesis opens up exciting avenues for metabolic engineering and the generation of novel actinomycin analogs with improved therapeutic properties. By manipulating the NRPS machinery or the precursor biosynthetic pathways, it may be possible to create derivatives with enhanced efficacy, reduced toxicity, or altered target specificity. This technical guide serves as a foundational resource for researchers embarking on such endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Dactinomycin - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic interrelations in the actinomycin biosynthetic gene clusters of Streptomyces antibioticus IMRU 3720 and Streptomyces chrysomallus ATCC11523, producers of actinomycin X and actinomycin C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Acetomycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetomycin, a naturally occurring antibiotic, has demonstrated notable anti-tumor and antimicrobial properties. This technical guide provides a comprehensive overview of its core mechanism of action, with a focus on its molecular targets, effects on cellular signaling pathways, and resultant biological activities. While direct experimental evidence for specific aspects of this compound's mechanism is still emerging, this document synthesizes the current understanding based on available data and the mechanisms of analogous compounds. The primary proposed mechanism centers on the inhibition of protein synthesis through the targeting of methionyl-tRNA synthetase (MetRS). Furthermore, evidence suggests an alternative mechanism involving the modulation of the NF-κB signaling pathway, leading to apoptosis. This guide details the experimental protocols to investigate these mechanisms, presents available quantitative data, and provides visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Protein Synthesis

The principal hypothesis for this compound's bioactivity is its function as a protein synthesis inhibitor. This action is believed to be mediated through the specific targeting of methionyl-tRNA synthetase (MetRS), an essential enzyme in the initiation and elongation phases of protein translation.

Molecular Target: Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase is a crucial enzyme responsible for the acylation of methionine onto its cognate tRNA (tRNAMet). This process, known as aminoacylation, is the first step in protein synthesis, ensuring the correct incorporation of methionine into a growing polypeptide chain. By inhibiting MetRS, this compound is proposed to disrupt this vital process, leading to a global shutdown of protein synthesis and subsequent cell death. While direct binding studies of this compound to MetRS are not extensively reported in publicly available literature, the mechanism is inferred from the established action of other antibiotics with similar structural features or biological effects.

Signaling Pathway: Disruption of Protein Translation

The inhibition of MetRS by this compound directly impacts the protein translation machinery. This disruption is not a classical signaling cascade but rather a direct enzymatic inhibition with profound downstream consequences.

Alternative Mechanism: Modulation of NF-κB Signaling and Apoptosis

Emerging evidence suggests that this compound may also exert its cytotoxic effects through the modulation of key inflammatory and survival signaling pathways, specifically the NF-κB pathway.

Molecular Target: IκB Kinase β (IKKβ)

One study has identified an "this compound antibiotic," Herbimycin A, as an inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

Signaling Pathway: Inhibition of NF-κB and Induction of Apoptosis

The inhibition of IKKβ leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation. The suppression of these pro-survival signals can sensitize cells to apoptosis. This can lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Quantitative Data

The available quantitative data for this compound's biological activity is currently limited. The following tables summarize the reported values.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT-8 | Human Colon Adenocarcinoma | 1.5 | [2][3][4][5] |

| L1210 | Murine Leukemia | 2.2 | [2][3][4][5] |

Table 2: Antifungal Activity of this compound

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (ppm) | Reference |

| Pyrrhoderma noxium | Not specified | [6] |

| Botrytis cinerea | 2500 | [6] |

| Aspergillus niger | 1000 | [6] |

| Alternaria alternata | 500 | [6] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to investigate the proposed mechanisms of action of this compound.

Inhibition of Methionyl-tRNA Synthetase Activity

Objective: To determine if this compound directly inhibits the enzymatic activity of MetRS.

Method: In Vitro Aminoacylation Assay

-

Enzyme and Substrates: Purified recombinant MetRS is incubated with L-methionine, ATP, and a specific tRNAMet transcript. One of the substrates, typically methionine or ATP, is radiolabeled (e.g., [35S]-methionine or [α-32P]-ATP).

-

Inhibitor Treatment: The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

-

Reaction and Quenching: The aminoacylation reaction is allowed to proceed for a defined period at an optimal temperature and is then quenched, typically by the addition of a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA and attached amino acids.

-

Detection: The precipitated, radiolabeled Met-tRNAMet is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Assessment of Cytotoxicity

Objective: To quantify the cytotoxic effects of this compound on various cell lines.

Method: MTT Assay for Cell Viability

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Analysis of Apoptosis

Objective: To determine if this compound induces apoptosis and to identify the involved signaling pathways.

Method: Western Blotting for Apoptosis Markers

-

Cell Treatment and Lysis: Cells are treated with this compound for various time points. Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Antibodies against phosphorylated and total IKKβ and IκBα can also be used to probe the NF-κB pathway. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated anti-tumor and antimicrobial activities. The current body of evidence strongly suggests that its primary mechanism of action is the inhibition of protein synthesis via the targeting of methionyl-tRNA synthetase. Additionally, an alternative mechanism involving the inhibition of the NF-κB pathway and subsequent induction of apoptosis has been proposed.

Further research is required to provide direct and conclusive evidence for the specific molecular targets of this compound. Detailed enzymatic and binding assays are needed to confirm the inhibition of MetRS. Moreover, comprehensive studies on various cell signaling pathways will be crucial to fully elucidate the downstream effects of this compound and to validate the proposed involvement of the NF-κB pathway. The acquisition of a broader range of quantitative data, including Ki values for enzyme inhibition, MIC values against a wider spectrum of microbes, and in vivo toxicity data (LD50), will be essential for the further development of this compound as a potential therapeutic agent.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of this compound as an Antifungal Agent Produced by Termite Gut-Associated Streptomycetes against Pyrrhoderma noxium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antibacterial Activity of Acetomycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetomycin, a known antibiotic, exhibits antibacterial activity primarily directed against Gram-positive bacteria. Its mechanism of action involves the targeted inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. This inhibition disrupts the charging of tRNA with methionine, leading to a cascade of events including the cessation of protein elongation and the activation of the stringent response, a global bacterial stress response system. This guide provides a comprehensive overview of the antibacterial properties of this compound, including its mechanism of action, spectrum of activity, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in readily available literature, this guide synthesizes the known information and provides context through data on other methionyl-tRNA synthetase inhibitors.

Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

The primary antibacterial target of this compound is methionyl-tRNA synthetase (MetRS). This enzyme is essential for the initiation and elongation phases of protein synthesis in bacteria. MetRS catalyzes the aminoacylation of transfer RNA (tRNA) with the amino acid methionine. This two-step process is vital for the incorporation of methionine into nascent polypeptide chains.

The process of methionyl-tRNA synthesis is as follows:

-

Methionine Activation: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate.

-

tRNA Charging: The activated methionine is then transferred to its cognate tRNA, forming methionyl-tRNA (Met-tRNA).

This compound acts as an inhibitor of this process, disrupting the production of Met-tRNA. The lack of charged methionyl-tRNA stalls the ribosome during protein synthesis, leading to a bacteriostatic effect, where bacterial growth is inhibited. This targeted action makes MetRS an attractive target for the development of novel antibiotics.

Signaling Pathway: The Stringent Response

The inhibition of MetRS by this compound leads to an accumulation of uncharged tRNA, which is a key trigger for the stringent response in bacteria. This is a global stress response that allows bacteria to adapt to nutrient-poor conditions. The central signaling molecules in the stringent response are guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.

The accumulation of uncharged tRNA activates the enzyme RelA, which synthesizes (p)ppGpp from GTP and ATP. The increased levels of (p)ppGpp then act as a global regulator, modulating the transcription of a large number of genes.

Key effects of the stringent response include:

-

Downregulation of ribosome and tRNA synthesis: This conserves resources by halting the production of the protein synthesis machinery.

-

Upregulation of amino acid biosynthesis and transport genes: This helps the cell to synthesize or acquire the limiting amino acids.

-

Inhibition of DNA replication and cell division: This arrests the cell cycle until conditions improve.

The activation of the stringent response is a critical component of the antibacterial effect of MetRS inhibitors like this compound.

Figure 1: Signaling pathway of this compound leading to the stringent response and bacteriostasis.

Antibacterial Spectrum and Activity